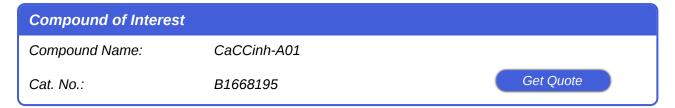


Application Notes and Protocols for CaCCinh-A01

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For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: **CaCCinh-A01** Synonyms: 6-tert-butyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid; TMEM16 Blocker I; ANO Blocker I CAS Number: 407587-33-1 Molecular Formula: C₁₈H₂₁NO₄S Molecular Weight: 347.43 g/mol

CaCCinh-A01 is a potent inhibitor of the Calcium-Activated Chloride Channel (CaCC), particularly the anoctamin-1 (ANO1) or transmembrane member 16A (TMEM16A) channel. It blocks CaCC currents with an IC $_{50}$ of approximately 10 μ M and specifically inhibits TMEM16A channels with an IC $_{50}$ of 2.1 μ M.[1][2] It is widely used as a chemical probe to investigate the physiological and pathophysiological roles of TMEM16A in processes such as cell proliferation, migration, and apoptosis.[3][4]

Recommended Solvent and Solubility

Due to its hydrophobic nature, **CaCCinh-A01** is insoluble in water. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). Use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.

Solubility Data

The following table summarizes the solubility of **CaCCinh-A01** in various solvents based on data from multiple suppliers.



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Appearance
DMSO	34.74 - 69	~100 - 198.6	Pale Yellow Solution
DMF	30	~86.4	-
Ethanol	~3.47	~10	Requires gentle warming
Water	Insoluble	Insoluble	-
DMSO:PBS (pH 7.2) (1:2)	0.3	~0.86	-

Data compiled from multiple sources. For batch-specific solubility, please refer to the manufacturer's certificate of analysis.

Protocols

Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for long-term storage.

Materials:

- CaCCinh-A01 powder (e.g., 5 mg)
- Anhydrous, sterile-filtered DMSO
- Sterile microcentrifuge tubes or cryogenic vials

Procedure:

 Weighing: Accurately weigh the desired amount of CaCCinh-A01 powder. For example, weigh 5 mg of the compound.

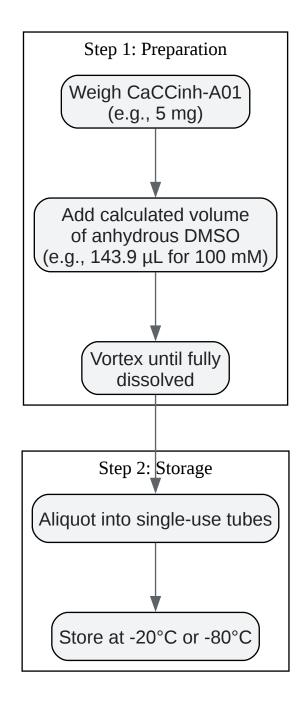
Methodological & Application





- Solvent Calculation: Calculate the volume of DMSO required to achieve the desired concentration.
 - Formula: Volume (μ L) = [Mass (mg) / Molecular Weight (g/mol)] / Concentration (mol/L) * 1,000,000
 - \circ Example for 5 mg to make 100 mM: Volume (µL) = [5 mg / 347.43 g/mol] / 0.1 mol/L * 1,000,000 \approx 143.9 µL
- Dissolving: Add the calculated volume of DMSO to the vial containing the CaCCinh-A01 powder.
- Mixing: Vortex or gently warm the solution (if necessary) until the powder is completely dissolved, resulting in a clear, pale-yellow solution.[2][5]
- Aliquoting & Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).





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Figure 1. Workflow for preparing a **CaCCinh-A01** stock solution.

Application Protocol: Cell Viability Assay (CCK-8/MTT)

This protocol provides a general method for assessing the effect of **CaCCinh-A01** on the proliferation of cancer cells, such as the HT-29 colon cancer cell line.[4]



Materials:

- HT-29 cells (or other suitable cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well cell culture plates
- CaCCinh-A01 stock solution (100 mM in DMSO)
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Preparation of Working Solutions:
 - Prepare serial dilutions of CaCCinh-A01 in complete culture medium from your DMSO stock.
 - Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" with the same final DMSO concentration.
 - Example concentrations: 0 μM (vehicle), 5 μM, 10 μM, 20 μM, 30 μM, 50 μM.
- Cell Treatment: Remove the old medium from the wells and add 100 μL of the prepared working solutions (or vehicle control) to the respective wells.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[3][4]
- Viability Measurement (CCK-8):

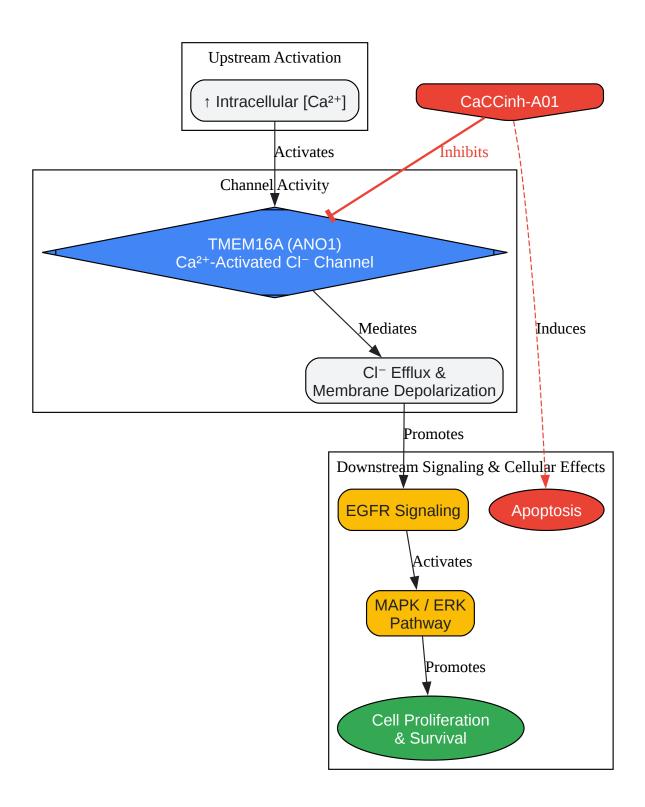


- Add 10 μL of CCK-8 solution to each well.
- Incubate for 1-4 hours until the color develops.
- Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells: Viability
 (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
 - Plot the viability percentage against the CaCCinh-A01 concentration to determine the IC₅₀ value.

Mechanism of Action & Signaling Pathway

CaCCinh-A01 inhibits TMEM16A, a channel that is activated by an increase in intracellular calcium ([Ca²⁺]i).[6] This channel's activity is crucial for Cl⁻ ion flux, which in turn influences membrane potential and various downstream signaling events. In many cancer cells, TMEM16A activity is linked to the promotion of cell proliferation and survival.[3][7] Inhibition of TMEM16A by **CaCCinh-A01** disrupts these pathways. It has been shown to decrease the phosphorylation of key signaling proteins such as EGFR and downstream effectors like ERK1/2 and AKT, ultimately leading to cell cycle arrest and apoptosis.[5][8][9]





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Figure 2. Simplified signaling pathway showing inhibition of TMEM16A by CaCCinh-A01.



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- To cite this document: BenchChem. [Application Notes and Protocols for CaCCinh-A01].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668195#recommended-solvent-for-dissolving-caccinh-a01]

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